

# Spectroscopic Profile of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Methyl 6-amino-1H-indazole-7-carboxylate

**Cat. No.:** B1315183

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-amino-1H-indazole-7-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for **Methyl 6-amino-1H-indazole-7-carboxylate** (CAS: 73907-98-9, Molecular Formula: C<sub>9</sub>H<sub>9</sub>N<sub>3</sub>O<sub>2</sub>).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule. While specific experimental data is often found in supplementary materials of scientific publications, the expected chemical shifts and coupling constants are presented below based on the compound's structure. A notable source mentioning the availability of NMR spectra is the supplementary material of the publication "Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling".<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10-12	br s	1H	N-H (indazole)
~7.8-8.0	d	1H	Ar-H
~6.8-7.0	d	1H	Ar-H
~6.0-6.5	br s	2H	-NH <sub>2</sub>
~3.9	s	3H	-OCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (ester)
~140-150	Ar-C (quaternary)
~130-140	Ar-C (quaternary)
~120-130	Ar-CH
~110-120	Ar-C (quaternary)
~100-110	Ar-CH
~90-100	Ar-C (quaternary)
~52	-OCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **Methyl 6-amino-1H-indazole-7-carboxylate** are detailed in Table 3.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3400-3200	Medium-Strong, Broad	N-H	Stretching (Amine and Indazole)
3000-2850	Weak-Medium	C-H	Stretching (Aromatic and Methyl)
~1700	Strong	C=O	Stretching (Ester)
~1620	Medium	C=C, C=N	Stretching (Aromatic/Indazole Ring)
1300-1200	Strong	C-O	Stretching (Ester)
1300-1250	Strong	C-N	Stretching (Aromatic Amine)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
191.07	[M] <sup>+</sup>	Molecular Ion
160.06	[M - OCH <sub>3</sub> ] <sup>+</sup>	Loss of methoxy radical
132.06	[M - COOCH <sub>3</sub> ] <sup>+</sup>	Loss of carbomethoxy radical

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 6-amino-1H-indazole-7-carboxylate** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) to a final volume of 0.5-0.7 mL in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Process the data with appropriate apodization and Fourier transformation. Phase and baseline correct the spectrum.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
  - A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of <sup>13</sup>C.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

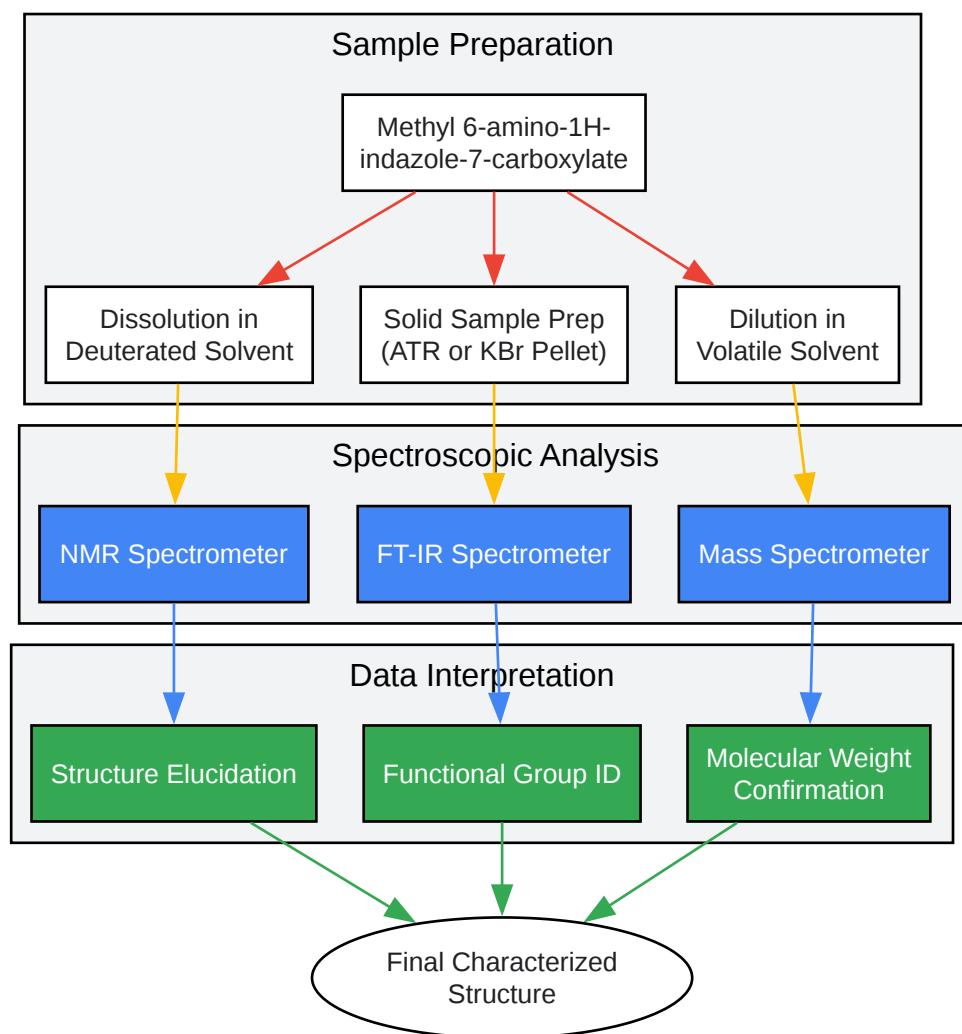
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
  - Place the sample in the spectrometer and record the sample spectrum.
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer, for instance, one equipped with an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
- Data Acquisition:
  - Infuse the sample solution into the ion source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$  or the molecular ion  $[\text{M}]^+$ .
  - The data is typically plotted as relative intensity versus the mass-to-charge ratio ( $\text{m}/\text{z}$ ).

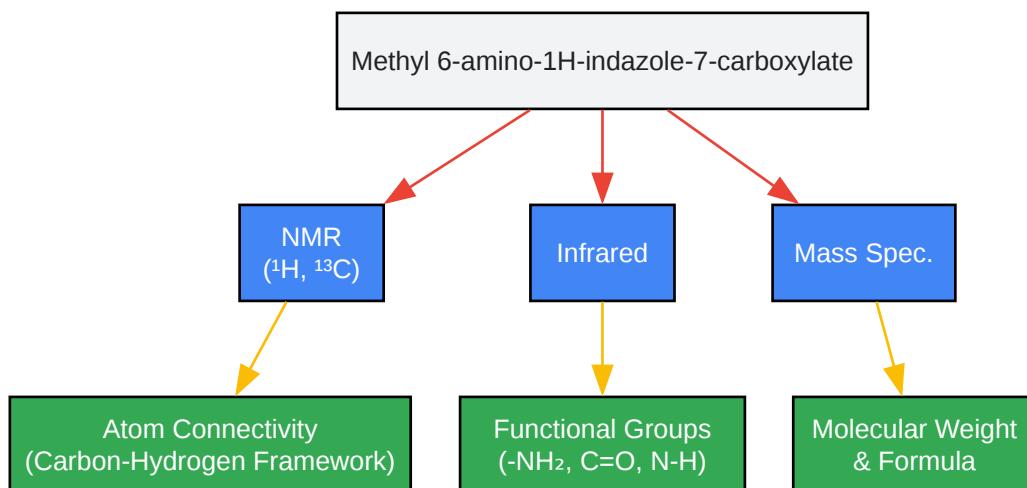
## Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Spectroscopic Techniques and Information.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-amino-1H-indazole-7-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315183#spectroscopic-data-for-methyl-6-amino-1h-indazole-7-carboxylate-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)